molecular formula C16H20N2O2S B11346506 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11346506
M. Wt: 304.4 g/mol
InChI Key: NEYOTMOFFJFCFM-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide features a phenoxyacetamide backbone substituted with 2,3-dimethylphenyl and 2-methylthiazole-ethyl groups. The 2,3-dimethylphenoxy group enhances lipophilicity, while the thiazole ring may contribute to receptor binding via hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C16H20N2O2S/c1-11-5-4-6-15(12(11)2)20-9-16(19)17-8-7-14-10-21-13(3)18-14/h4-6,10H,7-9H2,1-3H3,(H,17,19)

InChI Key

NEYOTMOFFJFCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Thiazole Formation: The intermediate is then reacted with 2-methyl-1,3-thiazole under specific conditions to form the thiazolyl intermediate.

    Acetamide Formation: Finally, the thiazolyl intermediate is reacted with an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or thiazolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiazolyl derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities with analogs:

Compound Name Substituents on Acetamide Biological Activity/Applications References
Target Compound - 2,3-Dimethylphenoxy
- 2-Methylthiazole-ethyl
Unknown (hypothesized β3-adrenoceptor agonism)
Mirabegron (β3-adrenoceptor agonist) - 2-Amino-1,3-thiazol-4-yl
- Phenylethyl-hydroxy
Bladder relaxant (β3-selective agonist)
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide - Diphenyl
- Thiazole
Ligand for coordination chemistry
Alachlor (herbicide) - Chloro
- Diethylphenyl
Inhibition of plant fatty acid synthesis
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide - 2,6-Dichlorophenyl
- Thiazole
Structural studies (crystallography)

Pharmacological and Functional Insights

  • Mirabegron: The presence of a 2-amino-thiazole group and a hydroxy-phenylethyl chain in Mirabegron facilitates β3-adrenoceptor binding, leading to bladder smooth muscle relaxation . In contrast, the target compound lacks polar groups (e.g., -OH, -NH2), which may reduce solubility but enhance blood-brain barrier penetration.
  • Thiazole-Containing Acetamides : Compounds like 2,2-diphenyl-N-(thiazol-2-yl)acetamide () exhibit planar amide groups and hydrogen-bonded dimers in crystal structures, which stabilize their solid-state conformations. Similar packing motifs are expected in the target compound, influencing formulation stability .
  • Agrochemical Analogs : Chloroacetamides like alachlor () feature electron-withdrawing groups for herbicidal activity. The target compound’s electron-donating methyl groups may instead favor interactions with mammalian receptors over plant targets .

Crystallographic Data

  • Dihedral Angles: In analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the phenyl and thiazole rings form dihedral angles of ~80°, reducing steric clashes. The target compound’s 2,3-dimethylphenoxy group may adopt a similar conformation .
  • Hydrogen Bonding: Intermolecular N–H···N/O bonds in thiazole-containing acetamides stabilize crystal lattices. For example, Mirabegron’s amino-thiazole group forms hydrogen bonds critical for receptor binding, a feature absent in the target compound .

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O1_{1}S
  • Molecular Weight : 250.37 g/mol

The compound features a thiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the dimethylphenoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antiproliferative Effects

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide were tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Cell Viability Assays

In a study assessing the antiproliferative effects of thiazole derivatives, the following results were observed:

CompoundGI50_{50} (nM)Cell Line Tested
Compound A37A549 (Lung Cancer)
Compound B54MCF-7 (Breast Cancer)
Compound C46HeLa (Cervical Cancer)

These findings indicate that compounds with structural similarities to 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may exhibit promising antiproliferative effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazole derivatives are known to interact with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity that influences cell signaling pathways related to growth and survival.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been studied for their antimicrobial activities. Preliminary data suggest that compounds similar to 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may possess activity against bacterial strains, although specific data on this compound's efficacy is limited.

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